molecular formula C21H20FN3O3 B2403815 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1705801-04-2

2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2403815
CAS No.: 1705801-04-2
M. Wt: 381.407
InChI Key: MLGMXKCDPCITPP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenoxy group and a quinoxalin-2-yloxy group attached to a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step can involve nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate electrophile.

    Attachment of the quinoxalin-2-yloxy group: This can be done through etherification reactions, where quinoxaline derivatives are reacted with suitable leaving groups.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.

    Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce piperidine alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone would depend on its specific biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone
  • 2-(4-Bromophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone
  • 2-(4-Methylphenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

The presence of the fluorophenoxy group in 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone can impart unique properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-15-5-7-16(8-6-15)27-14-21(26)25-11-9-17(10-12-25)28-20-13-23-18-3-1-2-4-19(18)24-20/h1-8,13,17H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGMXKCDPCITPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)COC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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